(3-Bromocyclobutyl)benzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-bromocyclobutyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOFKWAIHKQFJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Br)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chiral Chromatography:high Performance Liquid Chromatography Hplc Using a Chiral Stationary Phase Csp is a Powerful and Widely Used Method for the Analytical and Preparative Separation of Enantiomers. the Csp Contains a Chiral Selector That Interacts Differently with the Two Enantiomers of 3 Bromocyclobutyl Benzene, Leading to Different Retention Times and Thus Their Separation. Various Types of Csps Are Commercially Available, and the Selection of the Appropriate Column and Mobile Phase is Crucial for Achieving Good Resolution.
| Resolution Method | Principle | Applicability to (3-Bromocyclobutyl)benzene |
| Classical Resolution | Formation and separation of diastereomeric salts. | Requires derivatization to introduce a suitable functional group (e.g., carboxylic acid). |
| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst/reagent. | Applicable to derivatives containing reactive functional groups (e.g., alcohols, esters). |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation of enantiomers is possible without derivatization. |
Stereochemical Aspects and Chiral Synthesis of 3 Bromocyclobutyl Benzene
Enantioselective Synthetic Routes to Chiral (3-Bromocyclobutyl)benzene Isomers
Direct enantioselective synthesis of this compound has not been extensively reported. However, the preparation of its chiral isomers can be strategically approached through the asymmetric synthesis of key precursors, primarily chiral 3-phenylcyclobutanol (B3034262) or 3-phenylcyclobutanone, followed by stereospecific bromination.
One promising strategy involves the enantioselective reduction of 3-phenylcyclobutanone. This can be achieved using various chiral catalysts. For instance, oxazaborolidine-catalyzed reductions have shown considerable success in the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols. The choice of catalyst and reducing agent is crucial in determining the enantiomeric excess (ee) of the resulting 3-phenylcyclobutanol.
Another avenue explores the catalytic enantioselective synthesis of cyclobutanols through sequential reduction and C-H functionalization. While not specifically demonstrated for 3-phenylcyclobutanol, this methodology offers a potential pathway where a prochiral cyclobutanone (B123998) is first asymmetrically reduced, followed by a diastereospecific functionalization to introduce the phenyl group.
Once chiral 3-phenylcyclobutanol is obtained, stereospecific bromination can be employed to yield this compound. Reactions that proceed with retention or inversion of configuration are highly valuable in this context. For example, the use of N-bromosuccinimide (NBS) in the presence of a phosphine (B1218219) reagent can lead to the stereospecific conversion of the alcohol to the bromide. The specific reaction conditions will dictate the stereochemical outcome.
| Precursor | Chiral Catalyst/Method | Product | Key Features |
| 3-Phenylcyclobutanone | Oxazaborolidine Catalysts | Chiral 3-Phenylcyclobutanol | High enantioselectivity achievable through catalyst control. |
| Prochiral Cyclobutanone | Sequential Asymmetric Reduction/C-H Arylation | Chiral 3-Phenylcyclobutanol | Potential for building complexity with stereocontrol. |
| Chiral 3-Phenylcyclobutanol | Stereospecific Bromination (e.g., NBS/PPh3) | Chiral this compound | Stereochemical outcome (retention/inversion) is condition-dependent. |
Diastereoselective Transformations of this compound and its Derivatives
The diastereoselectivity of reactions involving this compound and its derivatives is largely dictated by the steric and electronic properties of the cyclobutane (B1203170) ring. The puckered nature of the cyclobutane ring creates distinct axial and equatorial positions for substituents, influencing the approach of reagents.
For instance, in nucleophilic substitution reactions at the carbon bearing the bromine atom, the incoming nucleophile will preferentially attack from the side opposite to the bulky phenyl group to minimize steric hindrance. This can lead to the formation of a specific diastereomer if other stereocenters are present in the molecule.
Furthermore, reactions involving functionalization of the phenyl ring or the cyclobutyl core can be influenced by the existing stereochemistry. For example, electrophilic aromatic substitution on the phenyl ring of a chiral this compound isomer may exhibit diastereoselectivity due to the chiral environment created by the substituted cyclobutyl ring.
Recent advancements in the diastereoselective synthesis of multi-substituted cyclobutanes, often utilizing catalyst-controlled regiodivergent reactions of bicyclo[1.1.0]butanes, provide a conceptual framework for accessing complex cyclobutane structures with high diastereocontrol. While not directly applied to this compound, these methods highlight the potential for achieving high levels of diastereoselectivity in cyclobutane chemistry.
Configurational Stability and Inversion Dynamics of the Cyclobutyl Ring
The cyclobutane ring is not planar and exists in a puckered conformation to relieve torsional strain. This puckering leads to two non-equivalent positions for substituents: axial and equatorial. The interconversion between these two puckered conformations is known as ring inversion or ring flipping.
For 1,3-disubstituted cyclobutanes like this compound, two diastereomers are possible: cis and trans. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. Generally, for 1,3-disubstituted cyclobutanes, the cis isomer is thermodynamically more stable than the trans isomer. This is because in the cis conformation, both bulky substituents can occupy pseudo-equatorial positions, minimizing unfavorable 1,3-diaxial interactions that would be present in the most stable conformation of the trans isomer.
The energy barrier for ring inversion in cyclobutane derivatives is relatively low, typically in the range of 1-5 kcal/mol. This means that at room temperature, the ring is rapidly inverting. The rate of this inversion can be influenced by the size and nature of the substituents. For this compound, the phenyl group is significantly bulkier than the bromine atom, and its preference for an equatorial position will be a dominant factor in the conformational equilibrium.
The configurational stability of the chiral centers in this compound is generally high under normal conditions. Racemization would require breaking and reforming of covalent bonds at the stereocenter, a process that does not occur spontaneously. However, under certain reaction conditions, such as those involving carbocation or carbanion intermediates at the stereogenic carbon, loss of stereochemical integrity can occur.
Resolution Methods for Enantiomers of this compound
The separation of a racemic mixture of this compound into its individual enantiomers can be achieved through several established resolution techniques.
Advanced Spectroscopic and Structural Elucidation Studies
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Multi-dimensional NMR spectroscopy is a powerful tool for the complete structural assignment of (3-Bromocyclobutyl)benzene. While one-dimensional ¹H and ¹³C NMR provide initial information, two-dimensional (2D) techniques are necessary to resolve ambiguities and elucidate stereochemistry. encyclopedia.pubresearchgate.net Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would establish connectivity, while NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximities critical for stereochemical and conformational analysis.
Of particular importance is the use of NOESY to differentiate between the cis and trans isomers. For the cis isomer, a NOE cross-peak would be expected between the benzylic proton (H1) and the proton on the bromine-bearing carbon (H3). Conversely, the absence of this cross-peak in the trans isomer would indicate that these protons are on opposite faces of the ring. Furthermore, analysis of vicinal coupling constants (³JHH) within the cyclobutane (B1203170) ring can provide insight into the dihedral angles and the degree of ring puckering, a characteristic feature of cyclobutane systems. nih.govresearchgate.net
Table 1: Predicted NMR Data for Stereochemical and Conformational Analysis of this compound Hypothetical data for illustrative purposes.
| Technique | Expected Observation | Information Gained |
|---|---|---|
| ¹H-¹H COSY | Cross-peaks between adjacent protons on the cyclobutyl ring (e.g., H1-H2, H2-H3). | Confirms proton connectivity and spin systems. |
| HSQC/HMQC | Correlation of each proton signal to its corresponding carbon signal. | Unambiguous assignment of ¹H and ¹³C chemical shifts. |
| HMBC | 2- and 3-bond correlations from protons to carbons (e.g., benzylic H to ipso- and ortho-carbons of the phenyl ring). | Establishes long-range connectivity between molecular fragments. |
| NOESY | cis-isomer: Cross-peak between benzylic proton and H3. trans-isomer: Absence of the aforementioned cross-peak. | Determination of relative stereochemistry (cis vs. trans). |
| J-Coupling Analysis | Measurement of ³JHH values for cyclobutyl protons. | Provides data on dihedral angles and the puckered conformation of the cyclobutane ring. |
Detailed Mass Spectrometric Fragmentation Pathway Analysis
Electron ionization mass spectrometry (EI-MS) provides critical information about the molecular weight of this compound and its fragmentation patterns, which are indicative of its structure. The mass spectrum is expected to show a characteristic molecular ion peak [M]⁺•, with an M+2 peak of similar intensity due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).
The fragmentation of this compound would likely proceed through several key pathways common to alkylbenzenes and halogenated compounds. core.ac.uk A primary fragmentation would be the cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br) and the formation of a phenylcyclobutyl cation. Another significant pathway involves benzylic cleavage, where the bond between the cyclobutyl ring and the phenyl group breaks. This process, often followed by rearrangement, characteristically forms the highly stable tropylium (B1234903) ion at m/z 91. youtube.com Further fragmentation of the benzene (B151609) ring itself can lead to smaller, characteristic ions such as the phenyl cation at m/z 77. docbrown.info Ring-opening fragmentation of the cyclobutyl moiety is also a plausible pathway.
Table 2: Predicted Key Mass Spectrometric Fragments for this compound Based on general fragmentation patterns of related compounds.
| m/z Value | Proposed Fragment Ion | Formation Pathway |
|---|---|---|
| 212/214 | [C₁₀H₁₁Br]⁺• | Molecular Ion (M⁺•) |
| 133 | [C₁₀H₁₁]⁺ | Loss of •Br from the molecular ion. |
| 132 | [C₁₀H₁₀]⁺• | Loss of HBr from the molecular ion. |
| 91 | [C₇H₇]⁺ | Benzylic cleavage and rearrangement to the tropylium ion. youtube.com |
| 77 | [C₆H₅]⁺ | Loss of the cyclobutyl group, forming the phenyl cation. docbrown.info |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Strain Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers a non-destructive method for identifying functional groups and probing the structural strain within this compound. The spectra would contain characteristic bands corresponding to the phenyl group, the aliphatic cyclobutyl ring, and the carbon-bromine bond. dtic.milamazonaws.com
The phenyl group gives rise to several distinct vibrations: C-H stretching modes above 3000 cm⁻¹, aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region, and out-of-plane (OOP) C-H bending vibrations between 690 and 900 cm⁻¹, the exact position of which can help confirm the monosubstitution pattern on the benzene ring. amazonaws.com The cyclobutyl moiety will exhibit aliphatic C-H stretching absorptions typically between 2850 and 3000 cm⁻¹ and CH₂ scissoring modes around 1450 cm⁻¹. Unique low-frequency ring modes (puckering and breathing) are also characteristic of the strained four-membered ring system. dtic.mil The C-Br stretching vibration is expected to produce a strong absorption in the fingerprint region, generally between 500 and 650 cm⁻¹.
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| C-H Stretch | Aromatic (Phenyl) | 3000 - 3100 |
| C-H Stretch | Aliphatic (Cyclobutyl) | 2850 - 3000 |
| C=C Stretch | Aromatic Ring | 1450 - 1600 |
| CH₂ Scissoring | Cyclobutyl | ~1450 |
| C-H Out-of-Plane Bend | Aromatic (Monosubstituted) | 690 - 770 |
| C-Br Stretch | Bromoalkane | 500 - 650 |
X-ray Crystallography of this compound Derivatives and Intermediates (if applicable)
While a crystal structure for this compound itself may not be readily available, X-ray diffraction studies on its derivatives or closely related intermediates provide invaluable, definitive data on solid-state conformation and molecular geometry. mdpi.com Analysis of compounds containing a 3-phenylcyclobutyl moiety reveals that the four-membered ring is not planar but adopts a puckered or "butterfly" conformation to alleviate ring strain. nih.govresearchgate.net
From such studies, key structural parameters can be inferred. The C-C bond lengths within the cyclobutane ring are typically around 1.55 Å, and the internal C-C-C bond angles are compressed to approximately 89°, a significant deviation from the ideal sp³ angle of 109.5°. nih.gov The degree of non-planarity is quantified by a puckering angle, which for similar structures has been observed to be around 24°. researchgate.net Another important parameter is the dihedral angle between the mean plane of the cyclobutane ring and the plane of the phenyl group, which provides information about the rotational orientation of the two moieties relative to each other. researchgate.net
Table 4: Expected Crystallographic Parameters for a this compound Derivative Based on published data for related structures. nih.govresearchgate.net
| Parameter | Description | Expected Value |
|---|---|---|
| Cyclobutane Conformation | Three-dimensional shape of the four-membered ring. | Puckered (Butterfly) |
| Average C-C Bond Length (Ring) | The average distance between carbon atoms in the cyclobutane ring. | ~1.55 Å |
| Average C-C-C Bond Angle (Ring) | The average internal angle between carbon atoms in the cyclobutane ring. | ~89° |
| Puckering Angle | The dihedral angle defining the fold of the non-planar ring. | ~24° |
| Phenyl-Cyclobutyl Dihedral Angle | The angle between the planes of the two ring systems. | Variable, dependent on crystal packing forces. |
Predicted Collision Cross Section (CCS) in Ion Mobility Mass Spectrometry for Structural Characterization
Ion Mobility-Mass Spectrometry (IM-MS) is an advanced analytical technique that separates ions in the gas phase based on their size, shape, and charge. acs.orgyoutube.com The resulting parameter, the Collision Cross Section (CCS), is a measure of the ion's rotational average projected area and serves as a robust, instrument-independent identifier. nih.gov For a compound like this compound, where cis and trans isomers exist, IM-MS can be particularly powerful, as isomers with different three-dimensional shapes will often exhibit different drift times and thus have distinct CCS values.
While experimental CCS values must be measured, highly accurate predictions can be made using computational methods and machine learning algorithms trained on large databases of known compounds. eurekalert.orgmdpi.com A predicted CCS value for the protonated molecule ([M+H]⁺) or other adducts of this compound can be calculated and used as an additional parameter, alongside retention time and m/z, to increase confidence in its identification in complex mixtures. nih.gov The subtle conformational differences between the cis and trans isomers would be expected to result in small but measurable differences in their predicted CCS values, potentially allowing for their differentiation even without chromatographic separation.
Table 5: Hypothetical Predicted Collision Cross Section (CCS) Data for this compound Isomers Illustrative values for the [M+H]⁺ ion in nitrogen drift gas.
| Isomer | Proposed Conformation | Predicted CCS (Ų) | Rationale |
|---|---|---|---|
| cis-(3-Bromocyclobutyl)benzene | Potentially more compact or folded. | 145.2 | Different spatial arrangement of substituents may lead to a smaller projected area. |
| trans-(3-Bromocyclobutyl)benzene | Potentially more extended or linear. | 146.5 | Substituents on opposite sides may result in a slightly larger, less compact shape. |
Computational and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., DFT Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of organic molecules. DFT methods provide a good balance between computational cost and accuracy, making them suitable for studying systems like (3-Bromocyclobutyl)benzene. Such calculations can determine optimized molecular geometries, electron distribution, molecular orbital energies, and thermodynamic properties. For substituted benzene (B151609) derivatives, DFT has been successfully used to calculate properties like the sum of electronic and zero-point energies, which can differ between gas and solvent phases. scispace.com
The cyclobutane (B1203170) ring is characterized by significant ring strain, estimated to be about 26.3 kcal/mol for the parent cycloalkane. nih.gov This instability arises from a combination of angle strain, due to C-C-C bond angles deviating from the ideal 109.5° of a tetrahedral carbon, and torsional strain from eclipsing interactions between hydrogen atoms. wikipedia.org
The introduction of substituents, such as the phenyl and bromo groups in this compound, is expected to modify this strain energy. The bulky phenyl group and the electronegative bromine atom can alter the ring's geometry and electronic distribution. Quantum chemical calculations would be required to precisely quantify the strain energy in the substituted system by comparing its energy with a suitable strain-free reference compound. While specific DFT calculations on this compound are not widely available in the literature, the principles from studies on other substituted cyclobutanes can be applied. nih.gov
| Cycloalkane | Strain Energy (kcal/mol) | Primary Source of Strain |
|---|---|---|
| Cyclopropane | 28.1 | Angle Strain |
| Cyclobutane | 26.3 | Angle and Torsional Strain |
| Cyclopentane | 7.1 | Torsional Strain |
Unlike the planar representation often used in 2D drawings, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to relieve some of the torsional strain. researchgate.net For a 1,3-disubstituted cyclobutane like this compound, this leads to the possibility of different conformers based on the axial or equatorial positions of the phenyl and bromo substituents.
Two primary puckered conformations exist, and the substituents can be arranged in cis or trans configurations. Within each configuration, the substituents can occupy pseudo-axial or pseudo-equatorial positions. Computational methods, such as DFT, are used to calculate the relative energies of these conformers and the energy barriers for their interconversion (ring flipping). The most stable conformation will be the one that minimizes steric hindrance and unfavorable electronic interactions. For example, bulky substituents generally prefer the more spacious equatorial position.
The bromine atom in this compound influences the molecule's properties in several ways:
Electronic Effects: As a halogen, bromine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-Br bond and can influence the electron density and reactivity of the entire cyclobutyl ring. Quantum chemical calculations can map this effect using tools like molecular electrostatic potential (MESP) surfaces. nih.gov
Reactivity: The C-Br bond is a potential reactive site. The electron-withdrawing nature of bromine can affect the acidity of adjacent C-H bonds and influence the molecule's susceptibility to nucleophilic or electrophilic attack. The strain in the cyclobutane ring can also lead to unique reaction pathways, such as ring-opening reactions, that are not observed in acyclic analogues. pharmaguideline.com
Mechanistic Studies of Reaction Pathways using Computational Methods
Computational chemistry is a key tool for investigating the mechanisms of chemical reactions. By using methods like DFT, researchers can model the entire reaction coordinate for a proposed transformation. acs.org This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states.
For reactions involving this compound, computational studies could be used to:
Model nucleophilic substitution reactions at the carbon bearing the bromine atom.
Investigate elimination pathways leading to the formation of cyclobutene (B1205218) derivatives.
Explore strain-releasing ring-opening reactions under various conditions. pharmaguideline.com
By calculating the activation energies for different possible pathways, a theoretical prediction of the most likely reaction mechanism can be made. acs.org While specific DFT studies detailing reaction mechanisms for this compound are not prominent in the literature, the methodology is well-established for related compounds. acs.org
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.net An MD simulation models the movements of atoms in a molecule by solving Newton's equations of motion.
For this compound, an MD simulation could reveal:
The flexibility of the molecule, including the dynamics of the cyclobutane ring puckering and the rotation of the phenyl group.
The interactions of the molecule with solvent molecules, providing a picture of its solvation shell.
The conformational landscape accessible to the molecule at a given temperature.
Such simulations are particularly useful for understanding how a molecule might behave in a biological system or in solution, complementing the energetic information from static DFT calculations. researchgate.net
Structure-Reactivity Relationship Predictions and Design Principles
Computational methods are foundational to predicting structure-reactivity relationships. By calculating a variety of molecular descriptors, it is possible to build quantitative structure-activity relationship (QSAR) or structure-property relationship (QSPR) models. nih.gov
For this compound, DFT calculations could provide key descriptors such as:
Electronic Descriptors: Dipole moment, partial atomic charges, energies of frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential. nih.gov
Steric/Topological Descriptors: Molecular volume, surface area, and specific shape indices.
These descriptors, once calculated, can be used in statistical models to predict properties like reactivity in a specific chemical reaction, binding affinity to a biological target, or physical properties like boiling point or solubility. nih.gov This approach is a cornerstone of modern drug discovery and materials science, allowing for the rational design of new molecules with desired properties based on computational screening before undertaking expensive and time-consuming laboratory synthesis. nih.govnih.gov
| Descriptor Type | Example Descriptor | Predicted Property |
|---|---|---|
| Electronic | HOMO/LUMO Energy Gap | Chemical Reactivity, Electronic Transitions |
| Electronic | Molecular Electrostatic Potential | Sites for Electrophilic/Nucleophilic Attack |
| Steric | Molecular Volume | Binding Affinity, Solubility |
| Topological | Wiener Index | Boiling Point, Viscosity |
Role of 3 Bromocyclobutyl Benzene in Advanced Organic Synthesis
Precursor for the Synthesis of Complex Organic Building Blocks
The synthetic utility of (3-Bromocyclobutyl)benzene is largely centered on the reactivity of its carbon-bromine bond, which serves as a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, are particularly well-suited for the functionalization of this compound. While specific literature detailing the extensive use of this compound in a wide array of named coupling reactions is still developing, the principles of these reactions with aryl bromides are well-established and directly applicable.
Table 1: Potential Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Product Type | Potential Application |
| Suzuki Coupling | Organoboron Reagent (e.g., boronic acid or ester) | 3-Aryl(or vinyl)cyclobutyl-benzene | Synthesis of biaryl compounds, functionalized styrenes |
| Heck Coupling | Alkene | 3-(Alkenyl)cyclobutyl-benzene | Creation of substituted styrenes and other vinylarenes |
| Sonogashira Coupling | Terminal Alkyne | 3-(Alkynyl)cyclobutyl-benzene | Construction of aryl alkynes for materials or further synthesis |
| Buchwald-Hartwig Amination | Amine | N-(3-Phenylcyclobutyl)aniline derivatives | Synthesis of novel amine-containing scaffolds |
These transformations allow for the introduction of a wide range of substituents onto the cyclobutane (B1203170) ring via the phenyl group, leading to the generation of a diverse library of complex organic building blocks. The resulting molecules, possessing a unique three-dimensional cyclobutane core, are of significant interest for applications in medicinal chemistry and materials science, where molecular shape and rigidity are crucial design elements.
Intermediacy in the Development of Novel Pharmaceutical and Agrochemical Scaffolds
The incorporation of small, strained ring systems like cyclobutane into drug candidates is a growing strategy in medicinal chemistry to improve physicochemical properties such as solubility and metabolic stability. The 3-phenylcyclobutyl moiety, accessible from this compound, offers a unique spatial arrangement of substituents that can effectively probe the binding pockets of biological targets.
A notable example of its application is in the synthesis of novel antibacterial agents. In one patented approach, this compound serves as a key intermediate in the preparation of compounds designed to combat bacterial infections. The synthesis involves the displacement of the bromide with a nitrogen nucleophile, integrating the phenylcyclobutyl group into a larger, more complex molecule with potential antibacterial activity. This highlights the role of this compound in providing a rigid, non-planar scaffold that can lead to enhanced biological activity and improved pharmacokinetic profiles compared to more traditional, flatter aromatic systems. While the specific biological data for these compounds is proprietary, the choice of the this compound fragment underscores its importance in the exploration of new chemical space for drug discovery.
Utilization in Mechanistic Probes for Reaction Discovery
The strained nature of the cyclobutane ring in this compound makes it a potentially interesting substrate for studying reaction mechanisms. The relief of ring strain can be a powerful driving force for chemical transformations, and the presence of the bromo-substituent provides a reactive site to initiate such processes.
While specific studies detailing the use of this compound as a mechanistic probe are not widely reported, its structure lends itself to several areas of investigation. For example, in reactions involving the formation of radical or carbocationic intermediates at the 3-position of the cyclobutane ring, the strain energy could influence reaction rates and selectivities. The competition between substitution and elimination pathways, a common mechanistic question in organic chemistry, could also be uniquely modulated by the rigid framework of the cyclobutane ring.
Furthermore, the interplay between the electronic effects of the phenyl group and the steric and strain effects of the cyclobutane ring could be exploited to understand the subtleties of various catalytic cycles. For instance, in palladium-catalyzed cross-coupling reactions, the rate of oxidative addition and reductive elimination steps could be influenced by the unique geometry of the (3-phenylcyclobutyl)palladium intermediate. Future research in this area could provide valuable insights into fundamental reaction mechanisms.
Development of Novel Functional Materials Leveraging Cyclobutane Strain and Halogen Functionality
The unique combination of a strained four-membered ring and a functionalizable halogen atom in this compound makes it an intriguing building block for the design of novel functional materials. The inherent ring strain of the cyclobutane core can impart specific conformational rigidity and packing characteristics in polymers and other extended structures.
The synthesis of polymers containing cyclobutane units in their backbones has been an area of active research, with the goal of creating materials with unique thermal and mechanical properties. While direct polymerization of this compound has not been extensively explored, it can be envisioned as a monomer in various polymerization schemes. For example, after conversion of the bromo-group to other functionalities (e.g., a vinyl or an amino group) via the cross-coupling reactions mentioned earlier, it could participate in addition or condensation polymerizations. The resulting polymers would feature the rigid 3-phenylcyclobutyl unit, which could lead to materials with high glass transition temperatures and tailored processability.
Future Research Directions and Unresolved Challenges
Development of Highly Stereoselective and Sustainable Synthetic Routes
A primary challenge in the chemistry of substituted cyclobutanes is the stereocontrolled synthesis of enantiopure products. rsc.org While methods like [2+2] cycloadditions are foundational for creating the cyclobutane (B1203170) core, achieving high stereoselectivity, especially in constructing rings with multiple chiral centers, remains a significant hurdle. mdpi.com Future research will likely focus on the development of novel catalytic systems—both metal-based and organocatalytic—that can facilitate the enantioselective and diastereoselective synthesis of (3-Bromocyclobutyl)benzene and its derivatives. researchgate.net For instance, adapting catalytic enantioselective methods, such as those using chiral phosphoric acids in photocycloadditions or copper hydride-catalyzed intramolecular hydroalkylations, could provide reliable pathways to specific stereoisomers. organic-chemistry.org
Furthermore, there is a growing emphasis on sustainable and "green" chemistry. Future synthetic strategies will need to move beyond traditional methods that may involve harsh reagents or produce significant waste. The development of eco-friendly approaches, perhaps utilizing biocatalysis or visible-light-induced reactions, represents a critical research direction. researchgate.netorganic-chemistry.org Such methods would not only improve the environmental footprint of the synthesis but could also offer new routes to complex cyclobutane structures that are otherwise difficult to access. nih.gov
Exploration of Novel Reactivity Patterns and Rearrangements
The inherent ring strain of the cyclobutane moiety in this compound dictates much of its chemical reactivity. researchgate.net While the bromine atom provides a handle for standard nucleophilic substitution and cross-coupling reactions, the interplay between the strained ring and the reactive C-Br bond presents opportunities for discovering novel chemical transformations. Future studies should investigate reactions that leverage this strain, such as controlled ring-opening or ring-expansion reactions, to generate more complex molecular architectures. mdpi.com For example, under thermal, photochemical, or transition-metal-catalyzed conditions, the cyclobutane ring can undergo cleavage to form synthetically useful intermediates. researchgate.netnih.gov
Investigating rearrangements is another promising avenue. The formation of cyclobutyl cations from precursors like this compound can lead to complex equilibria with other cationic species, such as cyclopropylcarbinyl and homoallyl cations. acs.org Understanding and controlling the factors that govern these rearrangements—substituent effects, solvent, and temperature—could enable the selective synthesis of diverse molecular skeletons from a single starting material. acs.orgnih.gov The development of reactions that proceed through radical intermediates, potentially initiated by photoredox catalysis, could also unlock new reactivity patterns not seen in traditional two-electron processes. rsc.org
Integration into Complex Natural Product Synthesis
Cyclobutane rings are present in a wide array of bioactive natural products, including terpenoids, alkaloids, and lignans. rsc.orgrsc.orgnih.gov These structures often exhibit potent biological activities, making them attractive targets for total synthesis. rsc.org this compound, as a functionalized building block, holds potential as a key synthon for constructing these complex molecules. The challenge lies in developing strategies to incorporate this fragment into a larger molecular framework with precise stereochemical control. researchgate.net
Future research should focus on demonstrating the utility of this compound and similar building blocks in the total synthesis of cyclobutane-containing natural products like piperarborenine B or pipercyclobutanamide A. rsc.orgacs.org This would not only showcase the synthetic value of the compound but also drive the development of new C-H functionalization and cross-coupling methodologies tailored for complex settings. acs.org The ability to forge new carbon-carbon and carbon-heteroatom bonds on a pre-existing cyclobutane scaffold is critical for the late-stage functionalization required in modern synthetic campaigns. rsc.org
Table 1: Examples of Bioactive Natural Products Containing a Cyclobutane Ring
| Natural Product | Source | Noted Biological Activity |
| Piperarborenine B | Piper arborescens | Cytotoxicity against cancer cell lines. rsc.org |
| Pipercyclobutanamide A | Piper nigrum | Potent inhibitor of cytochrome P450 2D6. rsc.org |
| Sceptrins | Agelas sceptrum (marine sponge) | Antimicrobial properties. nih.gov |
| Magnosalin | Lignan natural product | Bioactive properties. nih.gov |
| Penicisteckins | Fungal metabolites | Bioactive properties. mdpi.com |
Advanced Theoretical Modeling for Predictive Chemical Design
Computational chemistry offers a powerful tool for understanding and predicting the behavior of strained ring systems. Advanced theoretical modeling, using methods like Density Functional Theory (DFT), can provide deep insights into the structure, stability, and reactivity of this compound. acs.orgresearchgate.net Future research in this area should focus on several key challenges.
One goal is to accurately predict the stereochemical outcomes of synthetic reactions. By modeling transition states and reaction pathways, chemists can better design catalysts and reaction conditions to favor the formation of a desired stereoisomer. researchgate.net Another area is the prediction of novel reactivity and rearrangement pathways. acs.org Computational studies can identify potential, yet undiscovered, transformations by mapping the potential energy surface of reactive intermediates, guiding experimental chemists toward new discoveries. acs.orgnih.gov Furthermore, modeling can help elucidate the conformational preferences of the puckered cyclobutane ring, which is crucial for understanding its role in biological systems, such as how it orients pharmacophore groups when incorporated into a drug candidate. nih.gov
Expanding the Scope of Applications in Emerging Fields
The unique three-dimensional structure of the cyclobutane ring makes it an attractive motif for applications in medicinal chemistry and materials science. nih.govvilniustech.lt In drug discovery, the cyclobutane core is increasingly used as a bioisostere for other groups (like alkenes or larger rings) to improve metabolic stability, reduce planarity, and conformationally constrain a molecule to enhance its binding to a biological target. nih.govvilniustech.lt Future work with this compound could involve its derivatization to create libraries of compounds for screening against various therapeutic targets, such as H3 receptors for cognitive disorders or as antitumor agents that inhibit tubulin polymerization. nih.gov
In materials science, cyclobutane units can be incorporated into polymers to create materials with novel properties. nih.gov Research into the polymerization of functionalized cyclobutanes, potentially through ring-opening mechanisms or by using the phenyl and bromo groups as handles for polymerization reactions, could lead to new classes of polyesters or polyamides. nih.gov The development of efficient and scalable polymerization processes, such as those using continuous flow reactors, will be essential for translating these research concepts into practical applications. nih.gov The rigid, defined geometry of the cyclobutane unit can impart unique thermal and mechanical properties to the resulting polymers.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3-Bromocyclobutyl)benzene, and how can reaction efficiency be optimized?
- Methodology :
- Start with cyclobutane derivatives (e.g., cyclobutanol) and employ bromination via N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous conditions .
- For regioselective bromination, use Lewis acids (e.g., AlCl₃) to direct bromine to the cyclobutyl position .
- Monitor reaction progress via GC-MS (≥95% purity threshold) and optimize temperature (60–80°C) to minimize side products like dibrominated analogs .
Q. How should this compound be characterized to confirm structural integrity?
- Methodology :
- NMR : Analyze / NMR for cyclobutyl ring protons (δ 2.5–3.5 ppm) and bromine-induced deshielding .
- Mass Spectrometry : Confirm molecular ion peaks at m/z 199.08 (M) and isotopic patterns for bromine (1:1 ratio for ) .
- Melting Point : Cross-reference with literature (e.g., PubChem) to detect impurities; deviations >2°C warrant recrystallization .
Q. What are the stability and storage guidelines for this compound?
- Methodology :
- Store in amber glass vials under inert gas (Ar/N₂) at –20°C to prevent photolytic or thermal degradation .
- Test stability via accelerated aging studies (40°C/75% RH for 4 weeks) and monitor decomposition by TLC .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?
- Methodology :
- Use computational modeling (DFT calculations) to predict bromine’s electronic effects on the cyclobutyl ring .
- Employ directed ortho-metalation with Grignard reagents to functionalize specific positions post-bromination .
- Validate selectivity via X-ray crystallography to confirm substituent orientation .
Q. What strategies resolve contradictions in reported physicochemical data (e.g., boiling points) for brominated cyclobutane analogs?
- Methodology :
- Cross-validate data across authoritative databases (PubChem, NIST) and reagent catalogs (Kanto Reagents) .
- Replicate measurements using standardized protocols (e.g., ASTM distillation for bp) and report uncertainty ranges .
Q. How can this compound be utilized in cross-coupling reactions for pharmaceutical intermediates?
- Methodology :
- Perform Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ catalyst (2 mol%) in THF/Na₂CO₃ (80°C, 12 h) .
- Purify products via flash chromatography (hexane:EtOAc gradient) and characterize by HPLC-DAD for yield (>85%) and purity .
Q. What safety protocols are critical when handling this compound in large-scale reactions?
- Methodology :
- Use fume hoods and neoprene gloves to avoid dermal exposure; monitor airborne bromine with real-time gas sensors .
- Quench waste with 10% NaHSO₃ to neutralize reactive bromine before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
